(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Description
The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a structurally complex enamide derivative characterized by:
- Core structure: A prop-2-enamide backbone in the (2E)-configuration, ensuring a planar, conjugated system.
- Substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone-containing heterocyclic ring that enhances solubility and metabolic stability .
This compound’s synthesis likely involves amide coupling under catalytic conditions (e.g., DMAP, triethylamine) or coupling agents like T3P® (propylphosphonic anhydride), as seen in structurally analogous compounds . Characterization methods include NMR, IR, and HRMS to confirm stereochemistry and functional groups .
Properties
Molecular Formula |
C19H21NO3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO3S2/c1-15-4-6-16(7-5-15)8-9-19(21)20(13-18-3-2-11-24-18)17-10-12-25(22,23)14-17/h2-9,11,17H,10,12-14H2,1H3/b9-8+ |
InChI Key |
IYAXXEKOTKYIJD-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the sulfone group: Oxidation of a thioether to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the enamine: This involves the reaction of an aldehyde or ketone with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong conditions.
Reduction: The enamine and sulfone groups can be reduced using appropriate reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the enamine could yield the corresponding amine, while oxidation of the sulfone could produce a sulfoxide.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The compound can be synthesized using starting materials that include thiophene derivatives and various acylating agents. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Research has demonstrated that thiophene derivatives exhibit significant antioxidant properties. In a study evaluating various thiophene carboxamide derivatives, compounds similar to (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide showed notable inhibition of free radicals, indicating their potential as antioxidant agents .
Antibacterial Activity
The antibacterial activity of thiophene derivatives has been widely studied. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Thiophene derivatives are also being explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases or modulation of signaling pathways . The compound may exhibit similar properties warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene derivatives. Studies suggest that modifications at specific positions on the thiophene ring can significantly influence their biological activities. For example, substituents such as methyl or hydroxyl groups can enhance antioxidant or antibacterial activities, while modifications can also affect solubility and bioavailability .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids.
Comparison with Similar Compounds
Table 1: Structural Comparison of Enamide Derivatives
Key Observations :
Table 3: Bioactivity Data (If Available)
Critical Analysis :
Biological Activity
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic molecule with potential pharmacological applications. Its unique structural features, including the dioxidotetrahydrothiophene and thiophenyl moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C24H22N2O4S2
- Molecular Weight : 466.57 g/mol
- IUPAC Name : (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells through caspase-dependent pathways .
- Anti-inflammatory Properties : Compounds featuring thiophene rings have been reported to possess anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and enzymes .
1. Anticancer Activity
A recent study investigated the anticancer efficacy of a similar thiophene derivative. The results indicated that the compound induced apoptosis in various cancer cell lines through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiophene derivative | A549 | 15 | Apoptosis via ROS generation |
| Thiophene derivative | MCF7 | 20 | Caspase activation |
2. Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of thiophene-based compounds. The results showed a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, indicating a significant anti-inflammatory effect.
| Compound | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
|---|---|---|
| Thiophene derivative | 70% | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
